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Introduction

Silicon ion (Si+) implantation is a pivotal technique in semiconductor manufacturing and
research, enabling precise modification of material properties. This process involves
bombarding a semiconductor substrate with a beam of high-energy silicon ions. The implanted
Si+ ions can alter the electrical, optical, and structural characteristics of the target material in a
controlled manner. This document provides detailed application notes and experimental
protocols for the use of Si+ implantation in key areas of semiconductor modification, including
n-type doping of silicon carbide (SiC), formation of ohmic contacts on gallium nitride (GaN),
defect engineering, and the synthesis of silicon quantum dots (QDs).

General Principles of Si+ Implantation

Si+ implantation is a physical process where silicon ions are generated, accelerated to a
specific energy, and directed onto a semiconductor wafer in a high-vacuum environment. The
energetic ions penetrate the substrate, coming to rest at a depth determined by their initial
energy and the stopping power of the target material. This process creates a region with a
modified composition and, consequently, altered properties. A critical subsequent step is
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thermal annealing, which serves to repair the crystal lattice damage caused by the ion
bombardment and to electrically activate the implanted Si+ ions by incorporating them into
substitutional lattice sites.

Key Applications and Protocols
N-type Doping of Silicon Carbide (4H-SiC)

Silicon carbide is a wide-bandgap semiconductor ideal for high-power and high-frequency
electronics. Si+ implantation can be used for n-type doping of SiC, offering an alternative to the
more common nitrogen or phosphorus implantation. Co-implantation of Si+ with other n-type
dopants can also be used to modulate the electrical properties.

Experimental Protocol:

o Substrate Preparation: Begin with a p-type 4H-SiC wafer with a low background doping
concentration. The wafer should be cleaned using a standard RCA cleaning procedure to
remove organic and metallic contaminants.

e Implantation Parameters:
o lon Species: Si+

o Implantation Energy: A range of energies (e.g., 30 keV to 200 keV) can be used to create
a box-like doping profile. The specific energies are chosen to achieve the desired junction
depth.

o Implantation Dose: A typical dose for n-type doping is in the range of 1x1014 to 1x10%>
ions/cm?. The dose determines the final carrier concentration.

o Implantation Temperature: Implantation is often performed at an elevated temperature
(e.g., 500 °C) to minimize lattice damage and prevent amorphization of the SiC.[1]

o Tilt/Twist Angle: A small tilt angle (e.g., 7°) is typically used to avoid ion channeling effects.

o Post-Implantation Annealing:
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o Capping Layer: To prevent surface degradation at high annealing temperatures, a
protective capping layer, such as graphite or a sacrificial SiC wafer, is often used.[2]

o Annealing Temperature: High temperatures, typically between 1600 °C and 1800 °C, are
required for damage recovery and dopant activation.[2]

o Annealing Duration: Annealing times can range from 5 to 30 minutes.[2][3]

o Annealing Ambient: The annealing is performed in an inert atmosphere, such as argon
(Ar).

Quantitative Data for Si+ Implantation in SiC:

Implantation Resulting
Value Value Reference
Parameter Property
30-200 keV Projected Range  ~300 nm (box
Energy : . [4]
(multiple) (Rp) profile)
) Sheet Carrier
Dose 1x10%5 jons/cm? 5x101* cm~2 [5]
Conc.
) Electrical
Annealing Temp. 1700 °C o >75% [2]
Activation
Annealing Temp. 1300 °C Electron Mobility  ~71 cm?/Vs [5]

Ohmic Contact Formation on Gallium Nitride (GaN)

Achieving low-resistance ohmic contacts is crucial for the performance of GaN-based devices.
Si+ implantation can be used to create a heavily doped n+-GaN region at the surface, which
facilitates the formation of non-alloyed ohmic contacts with low contact resistance.[6][7]

Experimental Protocol:

e Substrate Preparation: Start with an n-type or unintentionally doped GaN epitaxial layer on a
suitable substrate (e.g., sapphire or silicon). Clean the wafer using a suitable solvent and
acid treatment.
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e Implantation Parameters:

o

lon Species: Si+

Implantation Energy: Energies in the range of 30 keV to 100 keV are typically used to
create a shallow, highly doped layer.[6][7]

Implantation Dose: High doses, ranging from 5x10%4 to 1x102° jons/cmz?, are necessary to
achieve a high carrier concentration.[6][7]

Implantation Temperature: Room temperature implantation is common for this application.

o Post-Implantation Annealing:

Capping Layer: An AIN or SiO2 cap is often used to prevent GaN decomposition during
high-temperature annealing.[4]

Annealing Temperature: Annealing temperatures typically range from 1100 °C to 1500 °C.

[6]7]

Annealing Duration: Annealing times are generally short, from 30 seconds to a few
minutes, often performed in a rapid thermal annealing (RTA) system.[7]

Annealing Ambient: A nitrogen (N2) atmosphere is used to provide an overpressure and
suppress N desorption.

o Contact Metallization: Following annealing and cap removal, standard metallization schemes

for n-GaN (e.qg., Ti/Al/Ni/Au) are deposited to form the ohmic contacts.[4]

Quantitative Data for Si+ Implantation for Ohmic Contacts on GaN:

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.cameca.com/markets/semiconductor-electronics/deep-and-shallow-implant-depth-profiling-sims
https://www.mdpi.com/2072-666X/16/9/999
https://www.cameca.com/markets/semiconductor-electronics/deep-and-shallow-implant-depth-profiling-sims
https://www.mdpi.com/2072-666X/16/9/999
https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1139&context=usarmyresearch
https://www.cameca.com/markets/semiconductor-electronics/deep-and-shallow-implant-depth-profiling-sims
https://www.mdpi.com/2072-666X/16/9/999
https://www.mdpi.com/2072-666X/16/9/999
https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1139&context=usarmyresearch
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Implantation Resulting
Value Value Reference
Parameter Property
Sheet
Energy 100 keV ] 13.9 Q/sq [8]
Resistance
) Contact
Dose 7x10% ions/cm2 ) 0.02 Q:-mm [6]
Resistance
] Carrier
Annealing Temp. 1500 °C ) ~6x1018 cm—3 9]
Concentration
Annealing Temp. 1500 °C Electron Mobility 137 cm3/Vs 9]

Defect Engineering in Silicon

Si+ implantation can be used to intentionally introduce specific types of defects, such as
vacancies and interstitials, in a controlled manner. This "defect engineering” can be used to
influence the diffusion of other dopants or to create gettering sites for impurities.[10][11] For
example, creating a region of excess vacancies with Si+ implantation can suppress the
transient enhanced diffusion (TED) of subsequently implanted boron.[11]

Experimental Protocol (for Vacancy Generation to Control Boron Diffusion):
o Substrate Preparation: A standard p-type or n-type silicon wafer is used.
e Si+ Implantation (Defect Engineering Step):

o lon Species: Si+

o Implantation Energy: The energy is chosen to create a vacancy-rich region shallower than
the subsequent dopant implant. For example, 1 MeV Si+ can be used.[12]

o Implantation Dose: A dose in the range of 1x10% to 1x10%° ions/cm? is typically sufficient to
create a significant concentration of vacancies.

e Dopant Implantation (e.g., Boron):

o lon Species: B+
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o Implantation Energy: A lower energy is used to place the boron profile within the vacancy-
rich region created by the Si+ implant.

o Implantation Dose: As required for the specific device application.

o Post-Implantation Annealing:

o Annealing Temperature: Annealing is performed at temperatures that promote the
interaction between the dopants and the engineered defects, typically in the range of 750
°C to 950 °C.[12]

o Annealing Duration: Annealing times can vary from seconds in an RTA system to longer
furnace anneals.

Quantitative Data for Si+ Implantation for Defect Engineering in Si:

Si+ Effect on
Implantation Value Boron Observation Reference
Parameter Diffusion
Suppression of
Energy 1 MeV Boron TED o [11]
diffusion
Excess
Dose 1x10%* ions/cm? Defect Type vacancies near [10]
surface

Synthesis of Silicon Quantum Dots in SiOz

Si+ implantation into a silicon dioxide (SiOz) matrix followed by high-temperature annealing is a
common method for fabricating silicon quantum dots (Si-QDs). These Si-QDs exhibit quantum
confinement effects and are of interest for applications in optoelectronics and photovoltaics.[13]
[14]

Experimental Protocol:

o Substrate Preparation: A silicon wafer with a thermally grown SiO:z layer of the desired
thickness (e.g., 150 nm) is used.[5]
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e Implantation Parameters:

o

lon Species: Si+

o Implantation Energy: The energy is chosen to place the peak of the Si+ distribution within
the SiOz2 layer. For a 150 nm SiO:z layer, an energy of around 50-100 keV might be
appropriate.

o Implantation Dose: A high dose, typically in the range of 3x10¢ to 1x10” ions/cmz, is
required to achieve a supersaturation of silicon in the SiO2 matrix.[5]

o Implantation Temperature: The implantation can be performed at room temperature or at
an elevated temperature (e.g., 600 °C) to influence the nucleation process.[5]

e Post-Implantation Annealing:

o Annealing Temperature: High-temperature annealing, typically around 1100 °C, is
necessary to induce the nucleation and growth of Si-QDs from the implanted silicon.[13]
[14]

o Annealing Duration: Annealing times can range from 15 to 60 minutes.[14]

o Annealing Ambient: An inert ambient, such as nitrogen (Nz2) or argon (Ar), is used. A
subsequent forming gas (Hz2/N2) anneal at a lower temperature (e.g., 600 °C) can be used
to passivate dangling bonds and improve photoluminescence.[5]

Quantitative Data for Si+ Implantation for Si-QD Synthesis in SiOz:

Implantation Resulting

Value Value Reference

Parameter Property

Energy Not specified QD Diameter 2-4 nm [13]

_ _ (2.6 £0.4) x 1012
Dose 3x10%° jons/cm? QD Density , [15]
cm-
) PL Emission
Annealing Temp. 1100 °C 650-1000 nm [13][14]
Range
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Characterization Techniques

A variety of analytical techniques are essential for characterizing the outcomes of Si+
implantation:

e Secondary lon Mass Spectrometry (SIMS): This is the primary technique for measuring the
depth profile of the implanted Si+ ions and any co-implanted species.[16][17] It provides
quantitative information on the concentration of implanted atoms as a function of depth.

e Transmission Electron Microscopy (TEM): TEM is used to visualize the crystal structure of
the implanted region.[12][18] It can reveal the extent of lattice damage, the presence of
extended defects like dislocations and stacking faults, and in the case of quantum dot
synthesis, the size, shape, and distribution of the nanocrystals.[2]

o Rutherford Backscattering Spectrometry (RBS) in Channeling Mode: RBS/channeling is a
powerful technique for quantifying the amount of crystal damage and determining the lattice
location of the implanted atoms.[3][19]

+ Hall Effect Measurements: This electrical characterization technique is used to determine the
sheet carrier concentration, mobility, and resistivity of the implanted layer, providing a
measure of the electrical activation of the implanted dopants.[20]

e Photoluminescence (PL) Spectroscopy: PL is the primary optical characterization method for
Si-QDs. The emission spectrum provides information about the size distribution and surface
passivation of the quantum dots.[21][22]

Visualizations
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Caption: General workflow for Si+ implantation in semiconductor modification.
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Caption: Workflow for the synthesis of silicon quantum dots using Si+ implantation.
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Caption: Conceptual diagram of defect engineering with Si+ implantation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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